molecular formula C22H26N4O3 B2888079 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate CAS No. 878086-29-4

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No. B2888079
CAS RN: 878086-29-4
M. Wt: 394.475
InChI Key: SJZOKFFNIMSMMU-UHFFFAOYSA-N
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Description

The molecule “1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate” consists of 26 Hydrogen atoms, 22 Carbon atoms, 4 Nitrogen atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecule contains multiple bonds, including double and triple bonds, and has aromatic properties . It also includes a six-membered cyclohexane ring .

Scientific Research Applications

Intramolecular Resonance and Noncovalent Interactions

A study by Venkatesan et al. (2021) on geminal amido-esters, which are structurally related to the compound , analyzed the nature and strength of intramolecular resonance-assisted hydrogen bonds (RAHB) and non-RAHB interactions. Their research used X-ray analysis, quantum theory of atoms in molecules (QTAIM), and density functional theory (DFT) methods to quantify intermolecular interaction energies and characterize intramolecular interactions. This study provides insights into the stabilization mechanisms of crystal structures through weak intermolecular interactions, which are crucial for designing materials with desired properties (Venkatesan, Thamotharan, Percino, & Ilangovan, 2021).

Synthesis of Fused Pyranones

Ornik et al. (1990) explored the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with various carbocyclic and heterocyclic 1,3-diketones, leading to the synthesis of derivatives of tetrahydro-2H-1-benzopyran-2-one and other complex structures. This research demonstrates the compound's utility in synthesizing diverse fused pyranones, contributing to the development of new pharmaceuticals and materials (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).

Novel Antidepressant Biochemical Profiles

Another study focused on the biochemical profile of Wy-45,030, an ethyl cyclohexanol derivative related to the core structure of the compound . The research identified its potential antidepressant activity through inhibition of monoamine uptake and receptor binding, highlighting the compound's relevance in developing new antidepressant medications (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).

Synthesis of 1-Cyano-1-alkenyl Esters

Research by Oku et al. (1979) detailed the synthesis of 1-cyano-1-alkenyl esters through the reaction of acyl cyanides with acid anhydrides and isocyanates, facilitated by tertiary amines. This study underscores the compound's versatility in organic synthesis, providing pathways to various ester and carbamate derivatives, which are valuable in materials science and pharmaceutical development (Oku, Nakaoji, Kadono, & Imai, 1979).

properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-16(20(27)25-22(15-24)11-5-4-6-12-22)29-21(28)18(14-23)13-17-7-9-19(10-8-17)26(2)3/h7-10,13,16H,4-6,11-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZOKFFNIMSMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

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